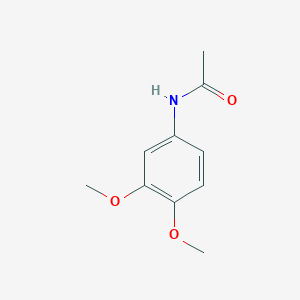

N-(3,4-Dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-8-4-5-9(13-2)10(6-8)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPYVOWPTBVRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288223 | |

| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-70-9 | |

| Record name | 881-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIMETHOXYACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(3,4-Dimethoxyphenyl)acetamide" chemical properties and structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of N-(3,4-Dimethoxyphenyl)acetamide, also known as 3',4'-Dimethoxyacetanilide. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who are interested in the synthesis and application of acetamide derivatives. We will delve into the core chemical principles governing its synthesis, detailed procedural protocols, and a thorough analysis of its structural and spectral characteristics.

Introduction and Core Chemical Identity

This compound is an aromatic organic compound belonging to the acetamide class. Its structure is characterized by an acetamido group (-NHCOCH₃) attached to a 3,4-dimethoxy-substituted benzene ring. This structural motif is of significant interest in medicinal chemistry. The acetylation of an aromatic amine, such as in this molecule, serves to decrease the activating effect of the amino group on the aromatic ring, thereby modulating its reactivity in electrophilic substitution reactions and potentially altering its biological activity profile.

While specific biological applications for this compound are not extensively documented in mainstream literature, it is recognized as a human metabolite of 3,4-dimethoxyaniline (4-aminoveratrole). The study of such metabolites is crucial in pharmacology and toxicology to understand the biotransformation and clearance of parent compounds. The core properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3',4'-Dimethoxyacetanilide, 4-Acetamidoveratrole | [2] |

| PubChem CID | 244160 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Melting Point | 96-98 °C (for the related 3',4'-dimethylacetanilide) | [2][3] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)OC | [1] |

| InChIKey | DZPYVOWPTBVRJR-UHFFFAOYSA-N | [1] |

Molecular Structure and Conformation

The molecular structure of this compound features a planar aromatic ring system. The two methoxy groups at positions 3 and 4 are electron-donating, influencing the electron density distribution of the benzene ring. The acetamido group consists of a nitrogen atom bonded to a carbonyl carbon, which introduces a plane of rigidity due to the partial double bond character of the C-N bond.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of this compound is the N-acetylation of its corresponding primary amine, 3,4-dimethoxyaniline. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 3,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (acetate ion in the case of acetic anhydride) to form the stable amide product. The reaction is often carried out in the presence of a weak base to neutralize the acidic byproduct.

Caption: Mechanistic workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of 3,4-Dimethoxyaniline

This protocol is adapted from established methods for the acetylation of aromatic amines.

Materials:

-

3,4-Dimethoxyaniline

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Acetate

-

Deionized Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, ice bath, and vacuum filtration apparatus.

Procedure:

-

Dissolution of Amine: In a 100 mL Erlenmeyer flask, suspend 1.0 g of 3,4-dimethoxyaniline in 25 mL of deionized water.

-

Acidification: While stirring, slowly add 1.0 mL of concentrated HCl. Stir until the amine fully dissolves to form the hydrochloride salt.

-

Preparation of Reagents: In a separate beaker, dissolve 1.2 g of sodium acetate in 7 mL of deionized water. Measure 1.2 mL of acetic anhydride.

-

Acetylation Reaction: To the stirred solution of the aniline hydrochloride, add the 1.2 mL of acetic anhydride in one portion.

-

Precipitation: Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture. A white precipitate of this compound should form rapidly.

-

Isolation: Cool the flask in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the solid with a small amount of cold deionized water.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain purified, crystalline this compound.

-

Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and characterize the product by melting point analysis and spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized in Table 2.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A singlet for the amide proton (N-H), typically in the range of δ 7.5-9.0 ppm.Aromatic protons on the dimethoxy-substituted ring, appearing as multiplets or distinct doublets and doublet of doublets in the δ 6.8-7.5 ppm region.Two singlets for the two methoxy group protons (-OCH₃) around δ 3.8-3.9 ppm.A singlet for the acetyl methyl protons (-COCH₃) around δ 2.1-2.2 ppm. |

| ¹³C NMR | A carbonyl carbon (C=O) signal around δ 168-170 ppm.Aromatic carbon signals between δ 110-150 ppm, with carbons attached to oxygen appearing more downfield.Two signals for the methoxy carbons (-OCH₃) around δ 55-56 ppm.A signal for the acetyl methyl carbon (-COCH₃) around δ 24 ppm. |

| IR (Infrared) Spectroscopy | N-H stretching vibration around 3300 cm⁻¹.C-H stretching of the aromatic ring just above 3000 cm⁻¹.C-H stretching of the methyl groups just below 3000 cm⁻¹.A strong C=O (Amide I band) stretching vibration around 1660-1680 cm⁻¹.N-H bending (Amide II band) vibration around 1550 cm⁻¹.Strong C-O stretching vibrations for the methoxy groups in the 1250-1020 cm⁻¹ region. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 196.0968.Expected [M+Na]⁺ ion at m/z 218.0788. |

Applications and Future Directions

The acetamide functional group is a cornerstone in medicinal chemistry, present in numerous pharmaceutical agents. The N-acetylation of aromatic amines is a critical transformation for several reasons:

-

Modulation of Biological Activity: The conversion of an amine to an acetamide can significantly alter the compound's interaction with biological targets, potentially enhancing efficacy or reducing toxicity.

-

Improved Pharmacokinetics: Acetylation can change the lipophilicity and metabolic stability of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthetic Handle: The acetamide group can serve as a protecting group for amines during multi-step syntheses.

For this compound specifically, its role as a metabolite suggests that it is a stable compound within biological systems. Further research could explore its potential pharmacological activities, leveraging the known bioactivity of other catechol-O-methyltransferase (COMT) inhibitor precursors that share the 3,4-dioxygenated phenyl ring structure. Its potential as a scaffold for the development of novel therapeutic agents warrants further investigation.

Conclusion

This compound is a well-defined organic compound with a straightforward and efficient synthetic pathway. Its chemical and structural properties are readily characterizable by standard analytical techniques. While its direct applications are not yet widely explored, its identity as a human metabolite and its structural relation to other bioactive molecules make it a compound of interest for further research in medicinal chemistry, pharmacology, and drug development. This guide provides the foundational knowledge for scientists to synthesize, characterize, and explore the potential of this molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Acetylation of Aniline (Experiment). [Link]

-

Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]

-

Arora, K. K. A Convenient Laboratory Preparation of Acetanilide. Resonance, 2022. [Link]

Sources

"N-(3,4-Dimethoxyphenyl)acetamide" mechanism of action in biological systems

An In-Depth Technical Guide on the Biological Role and Putative Mechanism of Action of N-(3,4-Dimethoxyphenyl)acetamide

Authored by a Senior Application Scientist

Preamble: From Metabolite to Mechanism

In the landscape of drug discovery and molecular pharmacology, the journey of a xenobiotic compound through a biological system is a complex narrative of transformation and interaction. While the parent molecule often takes center stage, its metabolites can play equally, if not more, significant roles in both therapeutic efficacy and toxicity. This guide delves into the scientific understanding of This compound , a compound primarily recognized as a human metabolite. Given the current scarcity of direct research on its specific mechanism of action, this document adopts a metabolite-centric approach. We will explore its formation, the biological context provided by its parent compound, and the enzymatic processes that govern its existence. By examining these facets, we can construct a scientifically-grounded, putative mechanism of action and underscore the experimental pathways required for its validation. This guide is intended for researchers, scientists, and drug development professionals who appreciate that to understand a compound's full story, one must also understand its metabolic fate.

Core Identity and Chemical Profile of this compound

This compound is an organic compound featuring a central acetamide group linked to a 3,4-dimethoxyphenyl moiety. Its chemical structure is foundational to its biochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem |

| Molecular Weight | 195.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | 3',4'-Dimethoxyacetanilide, N-Acetyl-3,4-dimethoxyaniline | PubChem |

The presence of the dimethoxy-substituted phenyl ring and the acetamide linkage are key features that dictate its polarity, potential for hydrogen bonding, and sites for further metabolic transformation.

The Metabolic Genesis: A Product of N-Acetylation

The primary context for the biological presence of this compound is as a metabolite of 4-aminoveratrole (3,4-dimethoxyaniline)[1]. This metabolic conversion is a Phase II biotransformation reaction catalyzed by the N-acetyltransferase (NAT) enzymes.

The Parent Compound: 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline is an arylamine compound. Arylamines are a class of chemicals known for their industrial applications and, in some cases, their potential for carcinogenicity after metabolic activation. Understanding the biological effects of the parent compound is crucial for inferring the potential significance of its metabolites.

The N-Acetylation Pathway

N-acetylation is a major metabolic route for drugs and other xenobiotics containing an aromatic amine or a hydrazine group. This reaction is catalyzed by two primary enzymes in humans, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2). These enzymes transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the amine nitrogen of the substrate.

The acetylation process generally leads to a more water-soluble and less toxic compound that can be readily excreted. However, in some cases, N-acetylation can be a step in a bioactivation pathway leading to reactive intermediates. The rate of N-acetylation can vary significantly among individuals due to genetic polymorphisms in the NAT1 and NAT2 genes, leading to "fast," "intermediate," and "slow" acetylator phenotypes. This variation can have significant implications for drug efficacy and toxicity.

The following diagram illustrates the metabolic conversion of 3,4-dimethoxyaniline to this compound.

Caption: Metabolic pathway of this compound formation.

Putative Mechanism of Action and Biological Significance

A Marker of Detoxification

The most direct role of this compound is likely as a detoxification product of 3,4-dimethoxyaniline. By acetylating the aromatic amine, the biological system neutralizes a potentially reactive functional group. In this context, the "mechanism of action" of the metabolite is one of inaction; its formation prevents the parent compound from exerting further biological effects. The presence of this compound in urine or plasma would serve as a biomarker of exposure to 3,4-dimethoxyaniline.

Potential for Intrinsic Biological Activity

While often considered inactive, acetylated metabolites can sometimes retain or gain biological activity. The acetamide group can alter the compound's ability to interact with biological targets compared to the parent amine. Potential, though unproven, activities could include:

-

Modulation of Receptor Binding: The altered electronic and steric profile could allow for weak interactions with receptors that the parent compound does not bind to.

-

Enzyme Inhibition: The structure could potentially fit into the active site of certain enzymes, leading to their inhibition.

It is important to emphasize that these are speculative possibilities that would require experimental validation.

Role in Toxicity

For some arylamines, N-acetylation is a detoxification step, while for others, it can be a prelude to bioactivation. The N-acetylated metabolite can sometimes undergo further metabolism (e.g., N-hydroxylation followed by conjugation) to form reactive electrophiles that can bind to DNA and proteins, leading to cytotoxicity and genotoxicity. Whether this compound can be a substrate for such bioactivation pathways is currently unknown.

Experimental Protocols for Elucidating the Mechanism of Action

To move from a putative to a confirmed mechanism of action, a systematic experimental approach is required. The following protocols outline the necessary steps.

In Vitro Target Screening

Objective: To identify potential molecular targets of this compound.

Methodology:

-

Synthesis and Purification: Synthesize and purify this compound to a high degree of purity (>98%).

-

Broad Panel Screening: Screen the compound against a large panel of receptors, ion channels, and enzymes (e.g., using a commercial service like the Psychoactive Drug Screening Program or a similar platform).

-

Dose-Response Assays: For any "hits" identified in the initial screen, perform dose-response assays to determine the potency (e.g., IC₅₀ or EC₅₀) of the interaction.

-

Orthogonal Assays: Validate any confirmed interactions using a different assay format (e.g., a cell-based functional assay to complement a binding assay).

Cellular Phenotypic Screening

Objective: To assess the effects of the compound on cellular behavior.

Methodology:

-

Cell Viability Assays: Treat various cell lines (e.g., cancer cell lines, normal cell lines) with a range of concentrations of the compound to determine its cytotoxic or cytostatic effects. The MTT or CellTiter-Glo assays are standard methods.

-

High-Content Imaging: Use automated microscopy to assess a variety of cellular parameters (e.g., nuclear morphology, cytoskeletal structure, mitochondrial membrane potential) in response to compound treatment.

-

Gene Expression Profiling: Employ techniques like RNA-sequencing or microarray analysis to identify changes in gene expression patterns in cells treated with the compound. This can provide clues about the signaling pathways being affected.

In Vivo Pharmacokinetic and Toxicological Studies

Objective: To understand the in vivo behavior and safety profile of the compound.

Methodology:

-

Animal Dosing: Administer the parent compound (3,4-dimethoxyaniline) to laboratory animals (e.g., rats or mice).

-

Pharmacokinetic Analysis: Collect blood and urine samples at various time points and use LC-MS/MS to quantify the concentrations of both the parent compound and this compound. This will establish the metabolic profile in vivo.

-

Acute and Chronic Toxicity Studies: Administer the metabolite directly (if feasible) at various doses to assess for any signs of toxicity, including changes in clinical signs, body weight, and histopathology of major organs.

The following diagram illustrates a general workflow for investigating the mechanism of action of a metabolite.

Sources

Solubility Profile of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in Organic Solvents

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 139-76-4). Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application in synthesis, purification, formulation, and biological screening. This document elucidates the molecular features governing the solubility of this compound, presents available quantitative solubility data, and offers a robust experimental protocol for its empirical determination. The interplay between the compound's functional groups—amide, ether, and aromatic rings—and the properties of various organic solvents is examined to provide a predictive framework for solvent selection.

Introduction: Defining the Molecule and the Importance of Solubility

The compound of interest for this guide is N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, CAS No. 139-76-4.[1][2] It is structurally characterized by two 3,4-dimethoxyphenyl groups linked via an acetamide backbone.[1] This molecule is noted as an impurity of Papaverine, a smooth muscle relaxant, and has been investigated for its own potential anti-inflammatory and analgesic effects.[2][3]

A thorough understanding of a compound's solubility is paramount in the research and development lifecycle. For chemists, it dictates the choice of solvents for reaction media and purification techniques like recrystallization or column chromatography.[3] For pharmacologists and formulation scientists, solubility in various media is a key determinant of bioavailability and the selection of appropriate delivery vehicles. This guide serves to consolidate the known information and provide a practical framework for researchers working with this molecule.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The key parameters for N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide are summarized below.

| Property | Value | Source |

| CAS Number | 139-76-4 | [1][3][4] |

| Molecular Formula | C₂₀H₂₅NO₅ | [1][3][4] |

| Molecular Weight | 359.42 g/mol | [1][4] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1][4] |

| Predicted logP | 1.13 - 2.11 | [1][5] |

| Melting Point | Decomposes >250°C | [1] |

| Boiling Point | 559.3°C (Predicted) | [1] |

Molecular Structure and Its Influence on Solubility

The solubility behavior of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is governed by the functional groups present in its structure. The key to predicting its interaction with a solvent lies in analyzing its capacity for hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

-

Amide Group (-CONH-) : This is the most significant polar feature of the molecule. The N-H group acts as a hydrogen bond donor , while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor .[1] This allows for strong interactions with polar protic solvents (like methanol) and polar aprotic solvents that are good hydrogen bond acceptors (like DMSO).[1]

-

Methoxy Groups (-OCH₃) : The oxygen atoms in the four methoxy groups are weak hydrogen bond acceptors. They contribute to the molecule's overall polarity and can engage in dipole-dipole interactions with polar solvents.

-

Aromatic Rings : The two phenyl rings are nonpolar and contribute to the molecule's lipophilicity. They primarily interact via van der Waals forces and can participate in π-π stacking. These regions favor solubility in less polar or aromatic solvents.

The balance between the polar amide and ether functionalities and the nonpolar aromatic rings results in a molecule with moderate lipophilicity, as suggested by its predicted logP value.[1][5]

Quantitative Solubility Data and Interpretation

While extensive solubility data is not widely published, key data points provide a clear indication of the compound's behavior in common laboratory solvents.

| Solvent | Solvent Type | Solubility (mg/mL) | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [1] |

| Methanol | Polar Protic | 10 | [1] |

| Dichloromethane (DCM) | Moderately Polar | ~0.5 | [1] |

Interpretation:

-

High Solubility in DMSO: The high solubility in DMSO (25 mg/mL) is expected.[1] DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character, allowing it to effectively solvate the amide N-H group.[1]

-

Moderate Solubility in Methanol: Methanol, a polar protic solvent, can act as both a hydrogen bond donor and acceptor. Its ability to form hydrogen bonds with both the N-H and C=O of the amide group explains the moderate solubility of 10 mg/mL.[1]

-

Low Solubility in Dichloromethane: DCM is significantly less polar than DMSO or methanol and cannot act as a hydrogen bond donor.[6] Its inability to effectively disrupt the strong intermolecular hydrogen bonds within the compound's crystal lattice results in very low solubility (~0.5 mg/mL).[1]

A Self-Validating Experimental Protocol for Solubility Determination

To empower researchers to generate their own reliable solubility data, the following gravimetric method, adapted from established protocols for similar compounds, is provided.[7] This protocol is designed as a self-validating system, where equilibrium and complete solvent removal are confirmed through repeated measurements.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide to a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). The precise temperature control is critical as solubility is temperature-dependent.[8]

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This is a critical step; insufficient time will lead to an underestimation of solubility.

-

-

Sample Isolation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent transfer of any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a glass petri dish or watch glass). Record the initial mass of the container.

-

Place the container in a vacuum oven at a moderate temperature (e.g., 50-60°C) until the solvent has completely evaporated. The temperature should be well below the compound's decomposition point.

-

Once visually dry, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

Return the container to the vacuum oven for another 1-2 hours, cool in the desiccator, and re-weigh. Repeat this process until a constant mass is obtained (e.g., two consecutive readings are within ±0.1 mg).[7] This step validates that all solvent has been removed.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of container + solute) - (Mass of container) / (Volume of supernatant taken)

-

-

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide exhibits solubility behavior consistent with its molecular structure, which contains both polar hydrogen-bonding groups and nonpolar aromatic regions. It is highly soluble in polar aprotic solvents like DMSO, moderately soluble in polar protic solvents such as methanol, and poorly soluble in less polar solvents like dichloromethane.[1] This profile is primarily dictated by the powerful hydrogen-bonding capability of its central amide group. For research applications, DMSO and methanol are effective solvents for creating stock solutions, while less polar solvents may be suitable for purification via precipitation or recrystallization. The provided experimental protocol offers a reliable method for determining solubility in any solvent of interest, enabling rational solvent selection for a wide range of chemical and biological applications.

References

- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - Safety Data Sheet. All MSDSPDF.

- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - Benchchem. Benchchem.

- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - PubChem. PubChem.

- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - Smolecule. Smolecule.

- N-(3-formyl-4,5-dimethoxyphenyl)acetamide | C11H13NO4 | CID 84788914 - PubChem. PubChem.

- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 - ChemicalBook. ChemicalBook.

- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide 139-76-4 wiki - Guidechem. Guidechem.

- Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model - ijstr. International Journal of Scientific & Technology Research.

- (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents - ResearchGate. ResearchGate.

- Acetanilide | C8H9NO | CID 904 - PubChem. PubChem.

- 3.-Preparation-of-Acetanilide.pdf. Course Hero.

- Acetanilide Synthesis & Purification | PDF | Solubility | Filtration - Scribd. Scribd.

- Safety Data Sheet - Angene Chemical. Angene Chemical.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. LabSolu.

- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | SIELC Technologies. SIELC Technologies.

- N-(4-methoxyphenyl)acetamide. Chempedia.

- Acetamide - Wikipedia. Wikipedia.

- N-(4-Methoxyphenyl)acetamide - Echemi. Echemi.

- N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - NIH. National Institutes of Health.

- Solubility in Dichloromethane : r/chemhelp - Reddit. Reddit.

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [chemicalbook.com]

- 3. Buy N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [smolecule.com]

- 4. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | SIELC Technologies [sielc.com]

- 6. reddit.com [reddit.com]

- 7. ijstr.org [ijstr.org]

- 8. researchgate.net [researchgate.net]

The Latent Therapeutic Potential of N-(3,4-Dimethoxyphenyl)acetamide: A Scaffolding Approach for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethoxyphenyl)acetamide, a seemingly unassuming organic molecule, represents a critical nexus in the synthesis of a diverse array of pharmacologically active compounds. While direct biological activities of the core molecule are not extensively documented, its structural motif is a cornerstone in the architecture of derivatives exhibiting significant anticonvulsant, analgesic, and anti-inflammatory properties. This guide navigates the known landscape of this compound, focusing on the therapeutic promise held within its chemical backbone. We will dissect the structure-activity relationships of its derivatives, present key experimental data, and provide detailed protocols for assessing their biological potential. This exploration is designed to furnish researchers and drug development professionals with a comprehensive understanding of this versatile scaffold and to catalyze further investigation into its therapeutic applications.

Introduction: The this compound Core

This compound, with the chemical formula C₁₀H₁₃NO₃, is an acetamide derivative of 3,4-dimethoxyaniline. Its structure is characterized by a central acetamide group linked to a 3,4-dimethoxyphenyl ring. This arrangement of a phenyl ring with two adjacent methoxy groups is a recurring feature in many biologically active natural products and synthetic compounds. While the primary role of this compound in the scientific literature is that of a synthetic intermediate, its structural components hint at a latent potential for biological interaction. The dimethoxybenzene moiety, in particular, is a known pharmacophore that can influence a molecule's solubility, membrane permeability, and interaction with biological targets.

The true value of this compound in medicinal chemistry lies in its utility as a foundational scaffold. By modifying its structure—through substitutions on the phenyl ring or alterations to the acetamide group—chemists have unlocked a wide spectrum of biological activities. The following sections will delve into the potential therapeutic avenues that have emerged from derivatives of this core structure.

Potential Biological Activities of this compound Derivatives

The derivatization of the this compound scaffold has yielded compounds with promising therapeutic profiles, particularly in the realms of neurology and inflammation.

Anticonvulsant Activity

A significant body of research points to the potential of acetamide derivatives as potent anticonvulsant agents. Studies on various substituted acetamides have demonstrated broad-spectrum efficacy in preclinical seizure models. For instance, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed robust anticonvulsant properties in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice[1]. One lead compound from this series exhibited an impressive ED50 of 49.6 mg/kg in the MES test and 31.3 mg/kg in the 6 Hz (32 mA) model[1].

The proposed mechanism for some of these derivatives involves the modulation of voltage-gated sodium and calcium channels, as well as potential antagonism of the TRPV1 receptor, highlighting a multi-target approach to seizure suppression[1]. The presence of the acetamide moiety appears to be crucial for this activity, and substitutions on the terminal rings can significantly influence potency and pharmacokinetic profiles.

Hypothetical Anticonvulsant Screening Workflow

Caption: A generalized workflow for the preclinical evaluation of novel anticonvulsant agents.

Analgesic and Anti-inflammatory Activities

Derivatives of acetamide have also shown considerable promise as analgesic and anti-inflammatory agents. Research into novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles revealed compounds with analgesic activity superior to the standard drug, diclofenac sodium, in the acetic acid-induced writhing model in mice[2]. Furthermore, several compounds in this series exhibited anti-inflammatory effects greater than diclofenac sodium in the carrageenan-induced paw edema model[2].

The structural relative, N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, has also been investigated for its potential anti-inflammatory and analgesic effects[3][4]. While the precise mechanism of action for these compounds is not yet fully elucidated, their ability to mitigate inflammatory responses suggests a potential interaction with pathways involved in prostaglandin synthesis or leukocyte migration. The presence of the 3,4-dimethoxyphenyl moiety in some of these active compounds points to its importance in conferring these properties.

| Compound | Analgesic Activity (Acetic Acid Writhing) | Anti-inflammatory Activity (Carrageenan Paw Edema) | Reference |

| 7i (oxadiazole derivative) | Superior to Diclofenac Sodium | Superior to Diclofenac Sodium | [2] |

| 7m (oxadiazole derivative) | Superior to Diclofenac Sodium | Superior to Diclofenac Sodium | [2] |

| Compound D | Active | Marked Inhibition | [5] |

| DMPBD | Not Reported | Potent Inhibition | [6] |

Table 1: Summary of Analgesic and Anti-inflammatory Activities of Selected Acetamide and 3,4-Dimethoxyphenyl Derivatives.

Experimental Protocols

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This model is used to identify compounds that prevent the spread of seizures.

-

Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) at various doses.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

-

Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 s) is delivered.

-

Observation: The mice are observed for the presence or absence of a tonic hind limb extension.

-

Endpoint: Protection is defined as the absence of the tonic hind limb extension. The dose at which 50% of the animals are protected (ED50) is calculated.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard model for evaluating acute inflammation.

-

Animal Preparation: Male Wistar rats (150-200 g) are used. The test compound is administered orally or i.p. one hour before carrageenan injection.

-

Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with the vehicle control group.

Structure-Activity Relationships (SAR) and Future Directions

The available data, while not exhaustive for this compound itself, allows for the postulation of some preliminary structure-activity relationships for its derivatives. The 3,4-dimethoxy substitution on the phenyl ring appears to be a favorable feature for both anticonvulsant and anti-inflammatory activities. The nature of the substituent on the acetamide nitrogen is a critical determinant of the pharmacological profile.

Future research should focus on the systematic derivatization of the this compound scaffold. This could involve:

-

Ring Substitutions: Introducing various electron-donating and electron-withdrawing groups onto the phenyl ring to probe their effect on activity.

-

Amide Modifications: Replacing the acetyl group with other acyl groups or incorporating the nitrogen into heterocyclic systems.

-

Linker Variation: Altering the length and flexibility of the chain connecting the phenyl ring and the amide group.

A comprehensive screening of these novel derivatives through the experimental protocols outlined above, coupled with in vitro mechanistic studies, will be crucial in elucidating the full therapeutic potential of this versatile chemical scaffold.

Logical Relationship of SAR Studies

Caption: The iterative process of drug discovery starting from a core scaffold.

Conclusion

This compound stands as a promising starting point for the development of novel therapeutic agents. While its own biological activity profile remains to be fully characterized, the demonstrated efficacy of its derivatives in preclinical models of epilepsy, pain, and inflammation underscores the immense potential held within this chemical architecture. This guide serves as a foundational resource to encourage and direct further exploration into the synthesis and pharmacological evaluation of new compounds based on this versatile scaffold, with the ultimate goal of translating these findings into clinically effective treatments.

References

- Zia-ur-Rehman, M., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.

- Jubie, S., et al. (2012). Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 22(13), 4259-4263.

- Kaminski, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(23), 5729.

- Mas-Coma, S., et al. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine, 4(3), 207-212.

- Jantan, I., et al. (2003). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. Planta Medica, 69(11), 1037-1039.

Sources

- 1. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]

- 2. Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-(3,4-Dimethoxyphenyl)acetamide as a Precursor in Organic Synthesis

Abstract

N-(3,4-Dimethoxyphenyl)acetamide, a derivative of the naturally occurring phenethylamine, serves as a pivotal precursor in the intricate landscape of organic synthesis. Its electron-rich aromatic ring, endowed with two methoxy groups, renders it highly susceptible to electrophilic substitution, making it a valuable starting material for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the synthesis of isoquinoline alkaloids and other pharmacologically significant compounds. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound, also known as N-acetylhomoveratrylamine, is an organic compound featuring a 3,4-dimethoxyphenyl group attached to an acetamide moiety.[1][2] Its molecular formula is C₁₂H₁₇NO₃, and it possesses a molecular weight of approximately 223.27 g/mol . The strategic importance of this molecule in organic synthesis stems from the inherent reactivity of its 3,4-dimethoxyphenyl ring. The two methoxy groups at the 3- and 4-positions are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. This heightened nucleophilicity allows for the facile introduction of various functional groups and the construction of new ring systems, which are foundational to many pharmaceutical compounds.

This guide will delve into the primary synthetic routes to this compound and subsequently explore its application in key name reactions that are cornerstones of heterocyclic chemistry. We will examine the mechanistic underpinnings of these transformations and provide detailed protocols to illustrate their practical implementation.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the acylation of 3,4-dimethoxyphenethylamine with an acetylating agent. This straightforward reaction provides high yields of the desired product.

Acetylation of 3,4-Dimethoxyphenethylamine

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,4-dimethoxyphenethylamine attacks the electrophilic carbonyl carbon of the acetylating agent. A base, such as triethylamine, is typically employed to neutralize the acidic byproduct, such as hydrochloric acid when acetyl chloride is used.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Materials:

-

3,4-Dimethoxyphenethylamine

-

Acetyl chloride or Acetic anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

3% Hydrochloric acid (aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, a constant pressure dropping funnel, and a thermometer, dissolve 3,4-dimethoxyphenethylamine (0.5 mol) and triethylamine (0.72 mol) in dichloromethane (455 mL).

-

Cool the mixture to 0°C using an external cooling bath.

-

Slowly add acetyl chloride (0.60 mol) or acetic anhydride dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature at 0°C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, continue stirring the reaction at 0°C for 30-60 minutes.

-

Gradually warm the reaction mixture to room temperature (25-26°C) and continue stirring for an additional 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water (1 x 200 mL), 3% aqueous hydrochloric acid (1 x 200 mL), saturated aqueous sodium bicarbonate solution (1 x 200 mL), and saturated brine (1 x 200 mL).

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product, N-(3,4-dimethoxyphenethyl)acetamide, is typically obtained as a white solid and can be further purified by recrystallization if necessary.

-

Data Presentation: Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| 3,4-Dimethoxyphenethylamine | Acetyl Chloride | Triethylamine | Dichloromethane | 0°C to RT | 1-2 hours | ~100% | [3] |

Visualization: Synthesis of this compound

Caption: Synthesis of this compound.

This compound in Bischler-Napieralski Reactions

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[4][5] This intramolecular electrophilic aromatic substitution reaction is particularly effective with electron-rich aromatic systems, making this compound an ideal substrate.[5][6] The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[5][6]

Mechanism of the Bischler-Napieralski Reaction

The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions.[6]

-

Pathway A: Dichlorophosphoryl Imine-Ester Intermediate: This pathway involves the initial formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the 3,4-dihydroisoquinoline.[5]

-

Pathway B: Nitrilium Ion Intermediate: This pathway involves the formation of a nitrilium ion intermediate prior to cyclization.[5][6] The nitrilium ion is a potent electrophile that readily undergoes intramolecular attack by the electron-rich aromatic ring.

Visualization: Mechanism of the Bischler-Napieralski Reaction

Caption: Bischler-Napieralski reaction mechanism.

Application in Papaverine Synthesis

A significant application of the Bischler-Napieralski reaction with a derivative of this compound is in the total synthesis of papaverine, an opium alkaloid used as a smooth muscle relaxant and vasodilator.[7][8] The synthesis involves the coupling of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetic acid to form N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, which is a direct analogue of the topic compound.[9][10] This amide then undergoes a Bischler-Napieralski cyclization to form 3,4-dihydropapaverine, which is subsequently dehydrogenated to yield papaverine.[9][10]

Experimental Protocol: Bischler-Napieralski Cyclization in Papaverine Synthesis [9][10]

-

Materials:

-

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene or Xylene

-

Sodium bicarbonate solution (aqueous)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in dry toluene or xylene in a round-bottom flask equipped with a reflux condenser.

-

Carefully add phosphorus oxychloride (POCl₃) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,4-dihydropapaverine.

-

The crude product can be purified by column chromatography or recrystallization.

-

This compound in Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[11][12] The Vilsmeier reagent, typically a chloroiminium ion, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[12][13] Due to the electron-rich nature of its aromatic ring, this compound is a suitable substrate for this transformation.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[12][13]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of this compound attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during workup yields the corresponding aryl aldehyde.[11][12]

Visualization: Vilsmeier-Haack Reaction Workflow

Caption: Vilsmeier-Haack reaction workflow.

Other Synthetic Applications

The versatility of this compound extends beyond the Bischler-Napieralski and Vilsmeier-Haack reactions. Its derivatives can participate in other important synthetic transformations.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[14] While this compound itself is not a direct substrate, its corresponding amine, 3,4-dimethoxyphenethylamine, is a key precursor. The acetamide can be reduced to the corresponding amine, which can then undergo a Pictet-Spengler reaction. This reaction is particularly useful for the synthesis of a wide range of isoquinoline alkaloids and related compounds.[15]

Synthesis of Verapamil Analogues

This compound and its derivatives are also valuable intermediates in the synthesis of verapamil and its analogues.[16][17] Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmia. The synthesis of verapamil often involves the coupling of a derivative of 3,4-dimethoxyphenethylamine with another substituted aromatic moiety.[16][18]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its facile preparation and the electron-rich nature of its aromatic ring make it an ideal starting material for a variety of important transformations, most notably the Bischler-Napieralski and Vilsmeier-Haack reactions. These reactions provide efficient routes to complex heterocyclic systems, including the isoquinoline core found in numerous pharmacologically active natural products and synthetic drugs. For researchers and professionals in the field of drug development, a thorough understanding of the chemistry and applications of this compound is essential for the design and execution of innovative and efficient synthetic strategies.

References

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]

-

Wikipedia. Bischler–Napieralski reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

- Google Patents. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].

-

Slideshare. Bischler napieralski reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. The synthesis of papaverine. Retrieved from [Link]

-

LookChem. Synthesis of Verapamil. Retrieved from [Link]

-

Centurion University. Synthesis of isoquinolines. Retrieved from [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

-

YouTube. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. RU2647583C2 - Method for the preparation of papaverine hydrochloride.

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Journal of Applicable Chemistry. Retrieved from [Link]

-

Inorganic Chemistry Research. Green Synthesis of Papaverine one of Opium Alkaloids in Water. Retrieved from [Link]

-

Scribd. Synthesis of Papaverine. Retrieved from [Link]

-

PubChem. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubMed. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]. Retrieved from [Link]

-

Malaysian Journal of Fundamental and Applied Sciences. Efficient Synthesis of Novel 1-Substituted β- Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. Retrieved from [Link]

-

PubChemLite. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (PDF) N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. Retrieved from [Link]

- Google Patents. WO1998011061A1 - New intermediates for the preparation of verapamil derivates.

-

National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

-

Office of Scientific and Technical Information. Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist] (Journal Article). Retrieved from [Link]

-

International Union of Crystallography. (IUCr) N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]

Sources

- 1. Buy N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [smolecule.com]

- 2. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3,4-DIMETHOXYPHENETHYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 8. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 17. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist] (Journal Article) | ETDEWEB [osti.gov]

An In-Depth Technical Guide to N-(3,4-Dimethoxyphenyl)acetamide: From Historical Obscurity to a Keystone Intermediate

This guide provides a comprehensive technical overview of N-(3,4-Dimethoxyphenyl)acetamide, a compound whose significance is deeply embedded in the history of pharmaceutical synthesis. Far from being a mere laboratory curiosity, this acetamide derivative emerged as a critical intermediate in the pioneering syntheses of isoquinoline alkaloids, most notably papaverine. We will explore its discovery and historical context, delve into its synthesis, detail its physicochemical and spectroscopic properties, and discuss its applications in modern research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important chemical entity.

Introduction and Historical Context

This compound, also known by its IUPAC name 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, is a crystalline solid with the chemical formula C₂₀H₂₅NO₅ and a molecular weight of approximately 359.42 g/mol . [1]While not a household name, its history is intrinsically linked to the quest to synthesize medicinally important natural products.

The discovery of this compound is not marked by a singular, celebrated event but rather by its implicit emergence as a key stepping stone in the total synthesis of papaverine. Papaverine, an opium alkaloid, was first isolated by Georg Merck in 1848, with its structure being elucidated in the 1880s. [2]The first successful synthesis of papaverine was achieved by Amé Pictet and A. Gams in 1909. [2]It is within this landmark synthesis that the formation of this compound (or a very closely related precursor) as an intermediate is understood to have occurred, even if not explicitly named or characterized as a compound of standalone interest at the time.

The Pictet-Gams synthesis, a modification of the Bischler-Napieralski reaction, involves the cyclization of a β-phenylethylamide to form a dihydroisoquinoline. [3]The specific β-phenylethylamide required for papaverine synthesis is this compound. Its creation, through the condensation of 3,4-dimethoxyphenethylamine (homoveratrylamine) and 3,4-dimethoxyphenylacetic acid (homoveratric acid), was a critical step that enabled the construction of the isoquinoline core of papaverine. [3][4]Thus, the history of this compound is fundamentally the history of the chemical ingenuity that unlocked the laboratory synthesis of a vital therapeutic agent.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis and analysis.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1] |

| CAS Number | 139-76-4 | [1] |

| Molecular Formula | C₂₀H₂₅NO₅ | [1] |

| Molecular Weight | 359.42 g/mol | [5] |

| Melting Point | 124 °C | [6] |

| Boiling Point | 559.3±50.0 °C (Predicted) | [6] |

| Density | 1.130±0.06 g/cm³ (Predicted) | [6] |

| LogP | 2.11 | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR data is crucial for confirming the molecular structure. While a comprehensive, publicly available spectrum with full assignment is not readily found in a single source, typical chemical shifts for the aromatic, methoxy, and ethyl acetamide protons and carbons can be predicted based on the structure and data from similar compounds. [7][8][9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and the C-O stretches of the methoxy groups, as well as aromatic C-H and C=C stretching vibrations. [11][12]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron impact (EI) mass spectrum would likely show a molecular ion peak and characteristic fragments resulting from cleavage of the amide bond and loss of methoxy groups. [13][14]PubChem lists major fragments in the GC-MS data at m/z 165, 164, 151, and 134. [1]

Synthesis of this compound

The primary and most historically significant synthesis of this compound involves the condensation of two key precursors: 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid.

Synthetic Pathway Overview

The overall synthetic strategy is a straightforward amide bond formation.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Amide Condensation

This protocol is a generalized procedure based on standard methods for amide bond formation.

1. Activation of Carboxylic Acid:

-

In a round-bottom flask, dissolve 1 equivalent of 3,4-dimethoxyphenylacetic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, such as 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Alternatively, the carboxylic acid can be converted to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

2. Amine Addition:

-

In a separate flask, dissolve 1 equivalent of 3,4-dimethoxyphenethylamine in the same anhydrous solvent.

-

If an acid chloride was prepared, the amine solution is typically added dropwise to the acid chloride solution at 0 °C in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.

-

If a coupling agent was used, the amine solution is added to the activated carboxylic acid mixture.

3. Reaction and Work-up:

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC was used).

-

The filtrate is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

4. Purification:

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Applications in Synthesis and Research

The primary application of this compound is as a key intermediate in the synthesis of papaverine and related isoquinoline alkaloids.

The Bischler-Napieralski Reaction

The conversion of this compound to the dihydroisoquinoline precursor of papaverine is achieved through the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of the amide onto the electron-rich aromatic ring, facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). [3][4]

Caption: The role of this compound in the Bischler-Napieralski synthesis of papaverine.

Potential Biological Activities

While primarily known as a synthetic intermediate, some research suggests that this compound and its derivatives may possess inherent biological activities. Studies on related acetamide compounds have indicated potential analgesic and anti-inflammatory properties. [15][16][17]For instance, some acetamide derivatives have been shown to inhibit inflammatory pathways and reduce pain responses in animal models. However, specific and detailed studies on the biological effects of this compound itself are limited, and this remains an area for further investigation. The structural similarity to papaverine, a vasodilator, also suggests potential for cardiovascular effects, though this is speculative without direct evidence. [18]

Conclusion

This compound holds a unique place in the history of medicinal chemistry. Its discovery was not a singular event but a necessary step in the groundbreaking synthesis of papaverine by Pictet and Gams. This technical guide has provided a comprehensive overview of this important molecule, from its historical context and synthesis to its physicochemical properties and applications. For researchers and professionals in drug development, a thorough understanding of such key intermediates is not only a lesson in the history of their field but also a practical tool for the design and synthesis of new therapeutic agents. The potential for inherent biological activity in this compound and its derivatives also presents an intriguing avenue for future research.

References

- Aminia, A. H., Sarrafi, Y., Jadidic, K., Hosseinib, M., Atrie, M. S., Taherib, V., & Aminid, R. (2024). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Organic Chemistry Research, 10, 108-112.

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Analysis of Methyl 3,4-dimethoxycinnamate.

- BenchChem. (2025). Synthesis of 3,4-Dimethoxyphenyl Formate from Veratraldehyde: A Technical Guide.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Han, D. H., et al. (2007). Papaverine-induced vascular relaxation is mediated by the activation of Ca(2+)-activated and L-type Ca(2+) channels in rat basilar artery. Neurological Research, 29(6), 544-550.

- Hosseini, S. A., et al. (2013). Green and Selective Synthesis of N-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67318, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4680, Papaverine. Retrieved from [Link]

- Padhy, G. K. (n.d.). History and development of medicinal chemistry. CUTM Courseware.

- Pictet, A., & Gams, A. (1909). Synthese des Papaverins. Berichte der deutschen chemischen Gesellschaft, 42(3), 2943–2952.

- RU2647583C2 - Method for the preparation of papaverine hydrochloride. (2018).

-

SIELC Technologies. (2018). N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

- Singh, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.

- Smole, M., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1332-1338.

- T., A. S., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives.

- Verma, S., et al. (2011). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 11(1), 16-21.

- Yusov, A. S., et al. (2019). Synthesis and Analgesic and Anti-Inflammatory Activities of (3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2H)-Ylidene)-Acetamide Hydrochlorides. Pharmaceutical Chemistry Journal, 53, 407-410.

Sources

- 1. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]

- 4. Green Synthesis of Papaverine one of Opium Alkaloids in Water [orgchemres.org]

- 5. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | SIELC Technologies [sielc.com]

- 6. orgchemres.org [orgchemres.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR [m.chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis and Analgesic and Anti-Inflammatory Activities of (3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2 H )-Ylidene)-Acetamide Hydrochlorides - Yusov - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 16. researchgate.net [researchgate.net]

- 17. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(3,4-Dimethoxyphenyl)acetamide Derivatives and Their Therapeutic Potential

Abstract

The N-(3,4-Dimethoxyphenyl)acetamide scaffold, characterized by its veratryl moiety, represents a privileged structure in medicinal chemistry. Its derivatives have been the subject of extensive research, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of this chemical class, intended for researchers, scientists, and professionals in drug development. We will explore the synthetic strategies for derivatization, delve into the key therapeutic applications including anticonvulsant, anti-inflammatory, and antimicrobial activities, and synthesize the current understanding of their structure-activity relationships. This document aims to serve as a foundational resource, complete with detailed experimental protocols and mechanistic insights to facilitate further innovation and application of these versatile compounds.

The this compound Scaffold: A Foundation for Discovery

The core structure, this compound, is an organic compound featuring a 3,4-dimethoxyphenyl group linked to an acetamide moiety. The two methoxy groups on the phenyl ring are key electronic and steric features that influence the molecule's overall properties, including its ability to interact with biological targets. This veratryl group is found in numerous bioactive natural products and synthetic compounds, suggesting its importance as a pharmacophore.

Derivatives are typically synthesized by modifying three primary regions of the scaffold:

-

The Phenyl Ring: Introduction of various substituents (e.g., halogens, nitro groups) via electrophilic aromatic substitution.

-

The Acetamide Nitrogen: Alkylation or acylation to introduce diverse functional groups.

-

The Acetyl Group: Modification of the methyl group or replacement of the entire acetyl moiety.

These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn dictates the compound's pharmacokinetic profile and biological activity.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives often begins with commercially available starting materials like 3,4-dimethoxyaniline or 3,4-dimethoxyphenylacetic acid. A common and straightforward approach involves the acylation of an amine with an acetylating agent or the amidation of a carboxylic acid.

A generalized synthetic workflow is illustrated below. This process highlights the key reaction step: the formation of the amide bond, which can be achieved through various coupling reagents or by converting one of the precursors into a more reactive intermediate, such as an acyl chloride.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Therapeutic Potential and Key Derivatives

Research has unveiled a wide spectrum of biological activities for derivatives of this scaffold. The following sections highlight the most promising therapeutic areas.

Anticonvulsant Activity

A significant body of research has focused on the development of N-phenylacetamide derivatives as potential anticonvulsant agents.[1] The mechanism often involves interaction with voltage-gated sodium channels, a key target in the treatment of epilepsy.[1] Studies have shown that modifications to the N-phenyl ring, in particular, can drastically influence efficacy.

For instance, the introduction of a trifluoromethyl group at the 3-position of the anilide moiety has been shown to confer significant protection in the maximal electroshock (MES) seizure model in mice.[1] This suggests that electron-withdrawing groups in this position can enhance the interaction with the pharmacological target. The structure-activity relationship (SAR) indicates that non-bulky substituents are generally preferred for maintaining high activity.[2]

Anti-inflammatory and Analgesic Effects